Cyclo(tyrosylarginyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

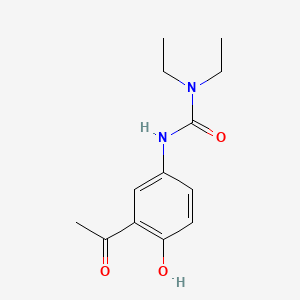

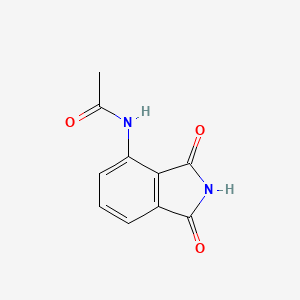

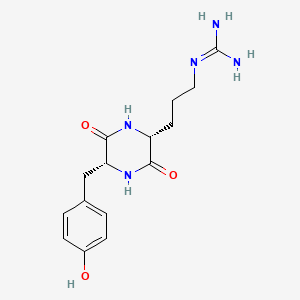

Cyclo(tyrosylarginyl), also known as cyclo(Tyr-Arg), is a cyclic dipeptide composed of tyrosine and arginine. It has gained attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, biochemistry, and pharmacology.

Mécanisme D'action

The mechanism of action of Cyclo(tyrosylarginyl)(Tyr-Arg) is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the brain, it has been shown to activate the Akt and ERK pathways, which are involved in the regulation of cell survival and growth. In the cardiovascular system, it has been shown to inhibit the activity of ACE, which leads to the dilation of blood vessels and the reduction of blood pressure. In the immune system, it has been shown to modulate the activity of cytokines, which are involved in the regulation of inflammation.

Biochemical and Physiological Effects:

Cyclo(Tyr-Arg) has been shown to have various biochemical and physiological effects in the body. In the brain, it has been shown to reduce the size of brain lesions and improve neurological function in animal models of stroke and traumatic brain injury. In the cardiovascular system, it has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In the immune system, it has been shown to reduce the production of pro-inflammatory cytokines and improve immune function in animal models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Cyclo(Tyr-Arg) has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized using standard peptide synthesis techniques and purified using HPLC. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Orientations Futures

There are several future directions for the study of Cyclo(tyrosylarginyl)(Tyr-Arg), including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various disease models. Additionally, there is a need for more studies to elucidate its mechanism of action and to optimize its pharmacological properties. Overall, Cyclo(tyrosylarginyl)(Tyr-Arg) has great potential as a therapeutic agent in various fields of science, and further research is needed to fully understand its properties and applications.

Méthodes De Synthèse

Cyclo(Tyr-Arg) can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid as a starting material, while solution-phase peptide synthesis involves the use of a free amino acid. Both methods require the activation of the carboxyl group of the amino acid and the protection of the side chains of the amino acids to prevent unwanted reactions. After the synthesis is complete, the peptide is cleaved from the resin or purified from the solution using various techniques, including high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Cyclo(Tyr-Arg) has been extensively studied for its potential therapeutic applications in various fields of science. In medicine, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In biochemistry, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In pharmacology, it has been shown to modulate the activity of opioid receptors, which are involved in the regulation of pain.

Propriétés

IUPAC Name |

2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPZSTOWKCRDSF-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(tyrosylarginyl) | |

CAS RN |

81205-31-4 |

Source

|

| Record name | Cyclo(tyrosylarginyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)